molecular formula C6H4ClN3S2 B183248 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-56-2

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Cat. No.: B183248
CAS No.: 119011-56-2
M. Wt: 217.7 g/mol
InChI Key: QWLDSUKDTJSCCY-UHFFFAOYSA-N
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Description

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methylsulfanyl group at the 2nd position.

Preparation Methods

The synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one with a chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one in a suitable solvent such as dichloromethane.
  • Add phosphorus oxychloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Cool the reaction mixture and pour it into ice-cold water.
  • Extract the product with an organic solvent, such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

  • Nucleophiles (amines, thiols) for substitution reactions.
  • Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid) for oxidation reactions.
  • Reducing agents (lithium aluminum hydride) for reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

IUPAC Name

7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLDSUKDTJSCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119011-56-2
Record name 7-chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(methylthio)thiazolo[4,5-d]pyrimdin-7-(6H)-one (800 mg) and phosphorous oxychloride (8 mL) was refluxed for 2 h. Solvents were removed under vacuum and the mixture was diluted with chloroform. Again the solvents were removed under vacuum and this procedure repeated twice (yellow color solid). The residue was diluted with ice cold water and basified with 10% aqueous sodium bicarbonate. The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel column using hexane-ethyl acetate (95:5) as eluents to give the product as a white color solid (750 mg, 86%), mp 148-150° C. 1H NMR (400 MHz, CDCl3): δ 8.95 (1H, s), 2.90 (3H, s); LC-MS (positive ion mode): m/z 218, 220 (M+H)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Yield
86%

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